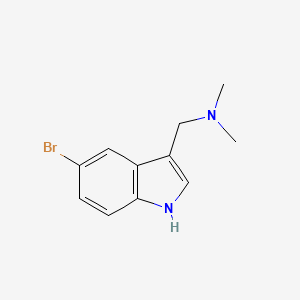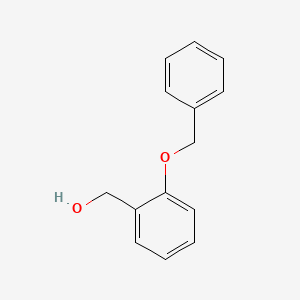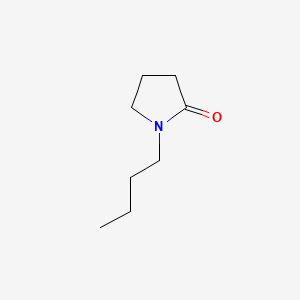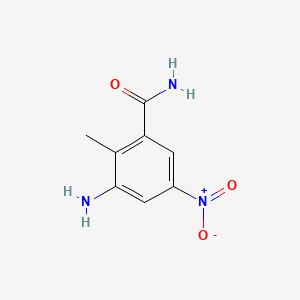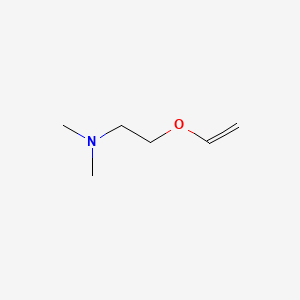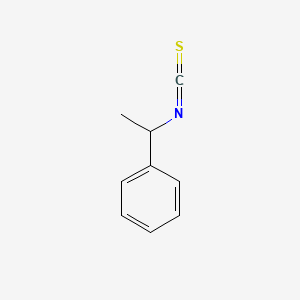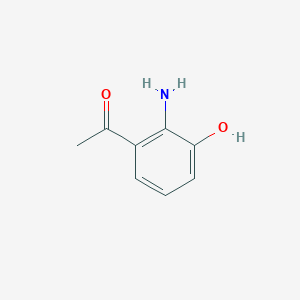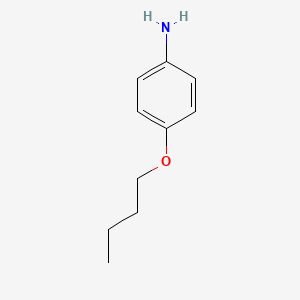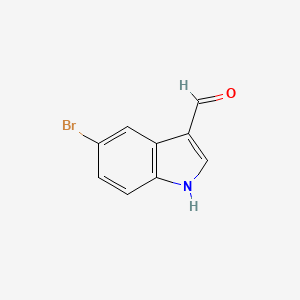
5-Bromindol-3-carbaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-Bromo-1H-indole-3-carbaldehyde involves various strategies, focusing on the functionalization of the indole core and the introduction of the bromine atom and carbaldehyde group. A common approach includes halogenation to introduce the bromine atom, followed by formylation to incorporate the carbaldehyde group. These steps can be performed through conventional organic synthesis techniques or by employing catalytic methods for higher efficiency and selectivity (Barakat et al., 2017).
Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-indole-3-carbaldehyde has been characterized through X-ray crystallography, revealing details about its geometric parameters and intermolecular interactions. The presence of the bromine atom and carbaldehyde group significantly influences the molecule's electronic distribution and reactivity. Studies using Hirshfeld surface analysis have provided insights into the intermolecular interactions, highlighting the role of hydrogen bonding in the crystal packing of this compound (Barakat et al., 2017).
Chemical Reactions and Properties
5-Bromo-1H-indole-3-carbaldehyde participates in various chemical reactions, serving as a precursor for the synthesis of a wide range of heterocyclic compounds. It undergoes nucleophilic substitution reactions, condensation with amines, and cycloaddition reactions, among others, to produce novel organic molecules with potential applications in drug discovery and material science. The bromine atom and carbaldehyde group play crucial roles in these reactions, offering sites for chemical transformations (Vikrishchuk et al., 2019).
Wissenschaftliche Forschungsanwendungen
Chemische Forschung
5-Bromindol-3-carbaldehyd wird in der chemischen Forschung aufgrund seiner einzigartigen Struktur und Eigenschaften verwendet . Es wird oft als Baustein bei der Synthese komplexerer Moleküle verwendet .
Pharmazeutische Forschung
Diese Verbindung wird in der pharmazeutischen Forschung eingesetzt. Sie kann bei der Synthese verschiedener Medikamente und Therapeutika verwendet werden .
Antibakterielle Verbindungen
Ein antibiotika-produzierendes Pseudomonaden wurde aus einer Meerwasserprobe isoliert. Die Pseudomonaden produziert zwei neuartige antibakterielle Verbindungen, 2-n-Pentyl-4-Chinolinol und 2-n-Heptyl-4-Chinolinol. Es synthetisiert auch Indol-3-carbaldehyd, 6-Bromindol-3-carbaldehyd und das bekannte Antibiotikum p-Hydroxybenzaldehyd .
Antikrebsaktivitäten
Bis(3’-Indolyl)methan (DIM) ist ein Metabolit des Phytochemicals Indol-3-carbinol, und beide Verbindungen zeigen ein breites Spektrum an Antikrebsaktivitäten. Eine Reihe von synthetischen symmetrischen ring-substituierten DIM-Analoga, darunter 5,5'-DibromDIM, die als Inhibitoren stärker wirksam sind als DIM, wurden entwickelt .
Materialwissenschaft
In der Materialwissenschaft kann this compound bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden .
Biochemische Forschung
In der biochemischen Forschung kann diese Verbindung als Reagenz in verschiedenen biochemischen Reaktionen verwendet werden .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Bromoindole-3-carboxaldehyde, a derivative of indole, has been found to bind with high affinity to multiple receptors .
Mode of Action
It has been suggested that bromination significantly increases the potency of indole carboxaldehydes . This implies that the bromination of 5-Bromoindole-3-carboxaldehyde may enhance its interaction with its targets, leading to more pronounced changes in the target cells.
Result of Action
It has been shown that indole-3-carboxaldehyde, a related compound, can inhibit quorum sensing-mediated behaviors in escherichia coli . Given the structural similarity, 5-Bromoindole-3-carboxaldehyde may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromoindole-3-carboxaldehyde. For instance, in Escherichia coli, the effects of indole and indole-3-carboxaldehyde vary widely depending on environmental conditions . Therefore, it is plausible that the action of 5-Bromoindole-3-carboxaldehyde could also be influenced by environmental conditions.
Eigenschaften
IUPAC Name |
5-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEENKJZANBYXNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236562 | |
| Record name | 5-Bromoindole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877-03-2 | |
| Record name | 5-Bromoindole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoindole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 877-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromoindole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoindole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

